4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile is a heterocyclic compound with the molecular formula C8H10N4S. It belongs to the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. This compound is of particular interest due to its potential therapeutic properties and its use as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-propylthiopyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR plays a crucial role in controlling normal cell growth, apoptosis, and other cellular functions .
Mode of Action
4-Amino-2-propylthiopyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting EGFR, the compound disrupts these processes, leading to cell cycle arrest and apoptosis .
Result of Action
The compound exhibits cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key executor of apoptosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Amino-2-propylthiopyrimidine-5-carbonitrile are not fully understood yet. It is known that this compound has a molecular weight of 194.26
Cellular Effects
The cellular effects of 4-Amino-2-propylthiopyrimidine-5-carbonitrile are also not fully known. Some pyrimidine-5-carbonitrile derivatives have been found to exhibit moderate antiproliferative activity against various human tumor cell lines . This suggests that 4-Amino-2-propylthiopyrimidine-5-carbonitrile may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-2-propylthiopyrimidine-5-carbonitrile is not fully understood. Some pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . This suggests that 4-Amino-2-propylthiopyrimidine-5-carbonitrile may also exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile typically involves a multi-step process. One common method includes the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence. This reaction is carried out under reflux conditions in ethanol, yielding the desired product in moderate to excellent yields (45-89%) after purification by column chromatography or crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary or secondary amines.
Scientific Research Applications
4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-carbonitrile-2-nitroaminopyrimidine: Similar in structure but contains a nitro group, which may alter its reactivity and biological activity.
2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds have different substituents on the pyrimidine ring, affecting their chemical properties and applications.
Uniqueness
4-Amino-2-(propylthio)-5-pyrimidinecarbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential as a tyrosine kinase inhibitor targeting specific EGFR mutations sets it apart from other pyrimidine derivatives .
Properties
IUPAC Name |
4-amino-2-propylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-2-3-13-8-11-5-6(4-9)7(10)12-8/h5H,2-3H2,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLJYGINPNACNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.